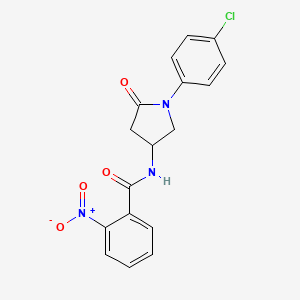

![molecular formula C13H11ClN4OS B2764701 3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877640-07-8](/img/structure/B2764701.png)

3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

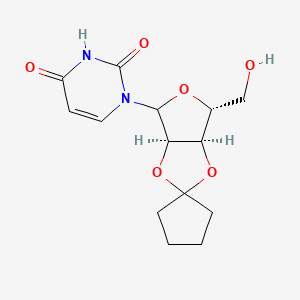

The compound “3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound. Heterocycles are key to drug discovery and 1,2,4-Triazole compounds are classic nitrogen-containing heterocycles . They display various bioactivities .

Synthesis Analysis

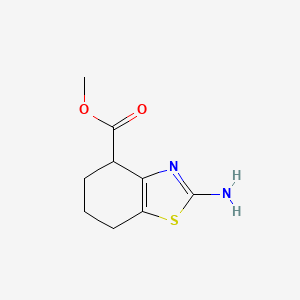

The compound was synthesized and recrystallized from EtOH . It was characterized by 1 H NMR, 13 C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis

The compound was crystallized in the monoclinic space group P2 (1) / c with a = 8.1992 (5), b = 21.7731 (12), c = 7.8454 (6) Å, α = 90, β = 108.421 (7), γ = 90°, V = 1328.81 (15) Å 3, Z = 4 and R = 0.0351 . Theoretical calculation of the title compound was carried out with B3LYP/6-31G .Chemical Reactions Analysis

The full geometry optimization was carried out by using the 6-31G basis set . The frontier orbital energy and atomic net charges were discussed .Physical And Chemical Properties Analysis

The compound was synthesized and recrystallized from EtOH . Further physical and chemical properties are not mentioned in the available resources.Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral potential. Specifically, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, were synthesized as potential antiviral agents. Among these derivatives, compound 8b exhibited promising antiviral activity, reducing the number of plaques by 25% at a concentration of 20 mg/ml .

Antimicrobial Properties

- Antibacterial Activity : Compounds 4d, 6c, 7b, and 8a from the same series demonstrated antibacterial activity against various pathogenic organisms. The in vitro antimicrobial screening using agar diffusion method revealed their effectiveness against bacteria .

- Antifungal Activity : Triazole-containing compounds are known for their antifungal properties. While cytotoxicity was observed for most tested compounds at a concentration of 160 μg/ml, compound 8b showed significant antiviral activity .

Structural Modifications for Bioactivity Enhancement

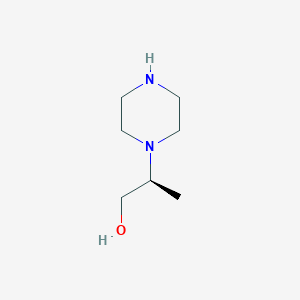

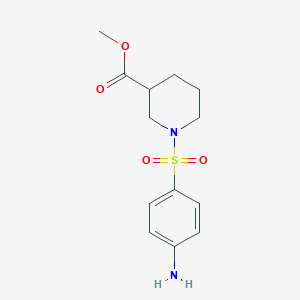

- Piperazine Subunit : Incorporating piperazine or piperidine moieties into [1,2,4]triazolo[4,3-a]quinoxaline derivatives enhances their antimicrobial activity. This strategy was inspired by the potent fluoroquinolone antibiotics, which contain piperazine moieties .

- Thioamide Group : Thioamide modification was achieved to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents .

- [1,3,4]-Oxadiazole and [1,2,4]-Triazole Subunits : Incorporating these subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring may further enhance antimicrobial activity .

Chemical Structure

The compound’s chemical formula is C6H6N4O, with a molecular weight of 150.1380 g/mol. Its IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .

Related Analog Studies

Analog studies have explored derivatives of [1,2,4]triazolo[4,3-a]quinoxaline. For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs exhibited good antibacterial activity against S. aureus .

properties

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-8-5-11(19)15-12-16-17-13(18(8)12)20-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZINCAAFLBPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)

![Ethyl 2-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2764637.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)